1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
Description
1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a 2-(furan-2-yl)-4-tosyloxazol-5-yl group. Key structural elements include:
- Oxazole moiety: A five-membered aromatic heterocycle with oxygen and nitrogen atoms, modified at position 4 with a tosyl (p-toluenesulfonyl) group and at position 2 with a furan-2-yl substituent.
- Functional groups: The carboxamide (-CONH₂) group enhances hydrophilicity, while the tosyl and furan groups contribute to lipophilicity and electronic effects.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13-4-6-15(7-5-13)29(25,26)19-20(23-10-8-14(9-11-23)17(21)24)28-18(22-19)16-3-2-12-27-16/h2-7,12,14H,8-11H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOXPSRZRRMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Tosylation: The oxazole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Piperidine Carboxamide: The final step involves coupling the tosylated oxazole with piperidine-4-carboxamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-4-Carboxamide Derivatives
a) ML380: 1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide
- Core structure : Piperidine-4-carboxamide.
- Substituents :
- Indazole sulfonyl group at position 1.
- N-ethyl-N-(2-(trifluoromethyl)benzyl) on the carboxamide.
- Biological activity : Acts as a M5 muscarinic acetylcholine receptor-positive allosteric modulator (PAM) .
- Comparison :
- Both compounds share the piperidine-carboxamide core, but ML380’s indazole sulfonyl and trifluoromethyl benzyl groups introduce greater lipophilicity and electron-withdrawing effects compared to the target compound’s furan and tosyl groups.
- The tosyl group in the target compound may enhance metabolic stability due to steric hindrance, whereas ML380’s trifluoromethyl group improves binding affinity to hydrophobic receptor pockets.
b) SARS-CoV-2 Inhibitors: (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Core structure : Piperidine-4-carboxamide.
- Substituents :
- Naphthalene and 4-fluorobenzyl groups.
- Biological activity : Reported as a SARS-CoV-2 inhibitor .
- The fluorobenzyl group in the SARS-CoV-2 inhibitor provides strong aromatic stacking interactions, whereas the target’s furan may engage in weaker π-π interactions.
Pyrrolidine-Carboxamide Derivatives (Patent Example)
- Example Compound : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
- Core structure : Pyrrolidine-2-carboxamide (five-membered ring).
- Substituents :
- Hydroxy group at position 4.
- 4-methylthiazol-5-yl benzyl group.
- Comparison :
- The smaller pyrrolidine ring increases ring strain but may improve target selectivity due to restricted conformation.
- The target compound’s piperidine core offers greater flexibility, which could enhance binding to larger active sites.
Piperidine-4-Carboxamide with Pyrazole Substituents
- Example Compound: 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide.
- Core structure : Piperidine-4-carboxamide.
- Substituents: Phenoxyethyl chain with pyrazole and methoxyphenyl groups.
- Comparison :
- The pyrazole substituent is electron-rich , enabling hydrogen bonding, whereas the target’s oxazole is electron-deficient , favoring dipole-dipole interactions.
- The methoxyphenyl group in the analog enhances solubility, while the target’s tosyl group may reduce it due to hydrophobicity.
Structural and Functional Group Analysis Table
Implications of Structural Differences
- In contrast, ML380’s trifluoromethyl group offers similar effects but with higher lipophilicity .
- Steric Effects : The bulky naphthalene group in SARS-CoV-2 inhibitors may limit bioavailability, whereas the target’s furan-oxazole system balances steric bulk and permeability.
- Solubility : The carboxamide group in all analogs improves water solubility, but hydrophobic substituents (e.g., tosyl, naphthalene) could reduce it.
Biological Activity
1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a furan moiety and a tosylated oxazole. The structural formula can be represented as follows:
where and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
This compound exhibits various biological activities that can be attributed to its structural components. The furan ring is known for its role in electron delocalization, which may enhance the compound's reactivity with biological targets. The tosyl group can facilitate interactions with nucleophiles, potentially leading to enzyme inhibition.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating kinase pathways involved in cell cycle regulation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating conditions such as arthritis.
In Vitro Studies
In vitro assays have demonstrated the following effects:
| Biological Activity | Assay Type | Concentration Range | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 1 µM - 100 µM | Dose-dependent inhibition of cell growth |
| Anti-inflammatory | ELISA | 10 ng/mL - 1000 ng/mL | Reduction of TNF-alpha production |
Case Study 1: Antitumor Efficacy
A study conducted on mice bearing xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The observed mechanism involved the downregulation of the PI3K/Akt signaling pathway.
Case Study 2: Inflammatory Response Modulation
In a model of induced arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory markers (e.g., IL-6 and TNF-alpha). Histological analysis revealed reduced synovial inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
